3-(2-Cyano-3-fluorophenyl)-2-methyl-1-propene
Description
3-(2-Cyano-3-fluorophenyl)-2-methyl-1-propene is an organofluorine compound featuring a phenyl ring substituted with a cyano (-CN) group at position 2 and a fluorine atom at position 2. The propene chain includes a methyl group at position 2, contributing to its steric and electronic properties.
Properties
IUPAC Name |
2-fluoro-6-(2-methylprop-2-enyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN/c1-8(2)6-9-4-3-5-11(12)10(9)7-13/h3-5H,1,6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKDXGMCTGNKTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=C(C(=CC=C1)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyano-3-fluorophenyl)-2-methyl-1-propene typically involves the reaction of 2-cyano-3-fluorobenzaldehyde with a suitable methylating agent under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(2-Cyano-3-fluorophenyl)-2-methyl-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The fluorine atom or other substituents can be replaced by different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or halogenating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(2-Cyano-3-fluorophenyl)-2-methyl-1-propene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which 3-(2-Cyano-3-fluorophenyl)-2-methyl-1-propene exerts its effects involves interactions with specific molecular targets. The cyano and fluorine groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Molecular Properties
The table below compares key structural and molecular features of 3-(2-Cyano-3-fluorophenyl)-2-methyl-1-propene with analogous compounds:
Key Observations:
- Electronic Effects: The cyano group in the target compound is strongly electron-withdrawing, which may enhance electrophilic reactivity compared to chloro substituents in analogues .
- Steric Effects : The 2-methyl group on the propene chain introduces steric hindrance, which could slow down addition reactions compared to unsubstituted propenes.
- Molecular Weight and Polarity : The target compound’s higher molecular weight (174.20 g/mol) and polarity (due to -CN and -F) may affect solubility in organic solvents relative to its chloro-substituted counterparts.
Reactivity and Functional Group Interactions
- Cyano vs. Chloro Substituents: The cyano group’s strong electron-withdrawing nature makes the target compound more reactive toward nucleophilic attack compared to 3-(2-chlorophenyl)-2-methyl-1-propene, where the chloro group is less polarizable .
- Fluorine’s Role : Fluorine’s small atomic size and high electronegativity can enhance metabolic stability in pharmaceuticals, a trait shared with 2-(3-chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride, a compound with documented pharmaceutical relevance .
- Propene Chain Modifications : The 2-chloro substituent in 2-Chloro-3-(3-chloro-4-fluorophenyl)-1-propene introduces a reactive site for further functionalization, unlike the methyl group in the target compound, which may prioritize stability over reactivity .
Biological Activity
The compound 3-(2-Cyano-3-fluorophenyl)-2-methyl-1-propene has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound is characterized by a propene moiety linked to a cyano group and a fluorinated phenyl ring. Its molecular formula is with a molecular weight of approximately 201.22 g/mol. The presence of electron-withdrawing groups like cyano and fluorine significantly influences its reactivity and interactions with biological targets.
Antimicrobial Activity
Preliminary studies suggest that compounds similar to this compound exhibit significant antimicrobial properties . For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported in the range of 4.69 to 22.9 µM against different bacterial strains, indicating promising antibacterial activity .
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| Compound A | 4.69 | Bacillus subtilis |
| Compound B | 5.64 | Staphylococcus aureus |
| Compound C | 8.33 | Escherichia coli |
| Compound D | 13.40 | Pseudomonas aeruginosa |
Anticancer Activity
Research indicates that structurally related compounds may possess anticancer properties . The mechanism often involves the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation. For example, certain analogs have demonstrated cytotoxic effects in vitro against various cancer cell lines, suggesting that the cyano and fluorine substituents enhance binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The cyano group may facilitate interactions with enzymes involved in metabolic pathways, potentially leading to altered enzyme activity.
- Receptor Binding : The compound may bind to receptors, modulating their activity and influencing downstream signaling pathways.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of related compounds, it was found that derivatives of this compound exhibited significant inhibition against E. coli with MIC values as low as 0.0195 mg/mL. The study highlighted the importance of structural modifications in enhancing bioactivity .
Case Study 2: Anticancer Potential
A series of structure-activity relationship (SAR) studies on analogs revealed that modifications at specific positions on the phenyl ring led to enhanced anticancer activity against breast cancer cell lines. Compounds with a cyano group at the meta position showed increased potency compared to their unsubstituted counterparts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
